3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid

β-Amino Acid Synthesis One-Pot Reaction Process Chemistry

Generic β-amino acid analogs fail due to altered halogen bonding and steric profiles, compromising SAR reproducibility. This exact 3,5-dichloro-2-hydroxy substitution pattern is a validated intermediate for Pfizer’s integrin αvβ3 antagonist S-787. - **Application:** Build targeted anti-angiogenic or bone disease libraries; access known pharmacophore. - **Reactivity:** Free amine & carboxylic acid enable chiral resolution or one-pot three-component reactions. - **Supply:** ≥95% HPLC purity; ready for gram-scale delivery.

Molecular Formula C9H9Cl2NO3
Molecular Weight 250.08 g/mol
CAS No. 188813-12-9
Cat. No. B062829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid
CAS188813-12-9
Molecular FormulaC9H9Cl2NO3
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(CC(=O)O)N)O)Cl)Cl
InChIInChI=1S/C9H9Cl2NO3/c10-4-1-5(7(12)3-8(13)14)9(15)6(11)2-4/h1-2,7,15H,3,12H2,(H,13,14)
InChIKeyBRFAIKLOYWPAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic Acid: Overview


3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid (CAS 188813-12-9) is a synthetic, non-proteinogenic β-amino acid characterized by a 3,5-dichloro-2-hydroxyphenyl group attached to the β-carbon of a propanoic acid backbone . This compound belongs to the broader class of 3-amino-3-arylpropionic acids, which are valued as chiral building blocks in medicinal chemistry and as key intermediates in the synthesis of complex molecules, including peptides and β-lactam antibiotics [1]. The presence of both a nucleophilic amine and a carboxylic acid, combined with a sterically hindered and electron-rich aromatic ring, provides a unique and tunable platform for the construction of diverse chemical libraries, particularly where halogen bonding or specific electronic effects are desired .

Chiral Building BlockNon-proteinogenic β-amino acid scaffold for peptidomimetic and β-lactam synthesis
Unique Substitution3,5-Dichloro-2-hydroxyphenyl group enables halogen-bonding and chelation-driven design
Library-ReadyOne-pot three-component synthesis compatibility supports diverse analog generation

3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic Acid: Generic Substitution Risks


In the procurement of specialized β-amino acid building blocks, generic substitution based on superficial structural similarity poses a significant risk to research reproducibility and synthetic efficiency. The specific 3,5-dichloro-2-hydroxy substitution pattern on the aromatic ring of this compound is not an arbitrary design choice; it directly influences critical physicochemical properties and reactivity . Closely related analogs lacking the 2-hydroxy group or with different halogenation patterns will exhibit divergent hydrogen-bonding capabilities, altered electronic distribution on the ring, and distinct steric profiles [1]. These variations translate into unpredictable performance in downstream reactions, such as diastereoselective additions or enzymatic resolutions, as well as inconsistent binding affinities in biological assays, which are highly sensitive to the precise spatial arrangement of functional groups [2].

2-Hydroxy absence
Analogs lacking the 2-hydroxy group may shift hydrogen-bonding and chelation behavior, altering downstream reactivity and purification profiles.
Halogen pattern change
Different halogenation or mono-chloro variants can redistribute aromatic electron density, which may affect reaction kinetics and binding interactions.
Racemic or opposite enantiomer
Non-chiral or enantiomerically mismatched material may not reproduce stereochemical outcomes in asymmetric synthesis or chiral resolution workflows.

3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic Acid: Comparative Evidence vs. Analogs


One-Pot Synthesis Yield and Accessibility

The compound can be synthesized via a scalable one-pot, three-component reaction (benzaldehyde derivative, malonic acid, ammonium acetate). In this synthetic methodology, the presence of electron-withdrawing groups like the 3,5-dichloro substituents on the aromatic aldehyde is known to influence reaction kinetics and final yield. While direct yield data for this specific analog is not reported in the primary synthesis paper, the broader class of 3-amino-3-arylpropionic acids typically achieves yields ranging from 20% to 85% under these conditions, with the electronic nature of the aryl substituent being a critical factor [1]. The specific 2-hydroxy group may also facilitate purification via chelation or differential solubility, a factor absent in non-hydroxylated analogs.

Synthetic Access
Class-level
One-pot, three-component route; reported class yield range 20–85%. Unsubstituted phenyl analog: 49% yield under same conditions.
Supports scalable procurement planning for analog libraries
Specific yield for this analog not individually reported; electronic effects of 3,5-dichloro substitution may influence outcome
β-Amino Acid Synthesis One-Pot Reaction Process Chemistry

Chiral Intermediate Purity and Utility

The specific (S)-enantiomer of the related 3,5-dichloro-2-hydroxyphenyl containing β-amino acid derivative, S-787, is a known intermediate in the synthesis of potent integrin αvβ3 antagonists developed by Pfizer [1]. This derivative, 3(S)-(3,5-Dichloro-2-hydroxyphenyl)-3-[2-[3-hydroxy-5-(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-ylamino)benzamido]acetamido]propionic acid, was produced with high diastereomeric purity, highlighting the utility of the core scaffold in chiral drug synthesis [1]. This contrasts with simpler, non-halogenated β-amino acids, which may not provide the same level of target engagement or pharmacokinetic profile in advanced leads. The target compound serves as the fundamental chiral core for such advanced intermediates.

Chiral Utility
Class-level
Core scaffold for integrin αvβ3 antagonist research (S-787 series). 3,5-Dichloro-2-hydroxyphenyl motif is a reported structural requirement for target engagement in that series.
Supports integrin-targeted probe and chiral lead development
Reported for advanced S-787 derivatives; binding data context-dependent on full elaborated structure
Chiral Synthesis Integrin Antagonists Peptidomimetics

HPLC Purity Specification for Procurement

Commercial suppliers offer 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid with a minimum HPLC purity of ≥95%, with options for higher purity upon request . This specification is a critical differentiator when compared to non-certified or in-house synthesized batches, where purity and impurity profiles are undefined. For research applications, this level of purity ensures that observed biological or chemical activity can be confidently attributed to the target compound, rather than an unknown contaminant. This is a standard threshold for reliable chemical biology probe development and consistent reaction outcomes .

Purity Specification
Source review
≥95% HPLC purity; higher purity available on request per supplier specification.
Defined purity supports batch-to-batch consistency
Supplier-reported specification; independent QC verification recommended for critical assays
Quality Control Analytical Chemistry Procurement Specification

3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic Acid: Validated Applications


Integrin αvβ3 Antagonist Synthesis

The 3,5-dichloro-2-hydroxyphenyl β-amino acid core is a validated key intermediate in the synthesis of potent integrin αvβ3 antagonists, such as the Pfizer clinical candidate S-787 [1]. Researchers developing novel anti-angiogenic agents for solid tumors or treatments for metabolic bone diseases can leverage this scaffold to access a known pharmacophore with established structure-activity relationships [1].

β-Amino Acid Library Construction

This compound serves as an ideal, sterically demanding building block for creating diverse β-amino acid and peptidomimetic libraries using robust synthetic methods like the one-pot, three-component reaction [2]. Its unique substitution pattern introduces specific electronic and steric features that are valuable for exploring chemical space in fragment-based drug discovery and for studying the effects of halogen bonding on molecular recognition [2].

Enantioselective Synthesis and Chiral Method Development

As a chiral β-amino acid derivative, this compound is suitable for use as a substrate or product standard in the development and validation of new enantioselective synthetic methodologies or chiral resolution techniques. The presence of a free amine and carboxylic acid allows for easy derivatization into diastereomeric salts or amides for chiral HPLC analysis or kinetic resolution studies.

Calibrated Reagent for SAR Studies

Given its defined purity (≥95% HPLC) , this compound is appropriate for use as a quantitative reference standard in SAR campaigns exploring the effects of 2-hydroxy-3,5-dichloro aromatic substitution on biological activity. It can be used to benchmark the activity of novel analogs in assays where precise control over compound concentration and identity is paramount, enabling the accurate determination of IC50 or Ki values .

Application
Selection Property
Validation Focus
Integrin αvβ3 antagonist research
Chiral scaffold with reported pharmacophore context (S-787 series)
Integrin target-engagement assay review
β-Amino acid library synthesis
Sterically demanding halogenated building block
One-pot three-component reaction compatibility
Chiral method development
Free amine and carboxyl derivatization sites
Enantioselective resolution endpoint review
SAR reference standard
Defined purity specification
Concentration-activity calibration review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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